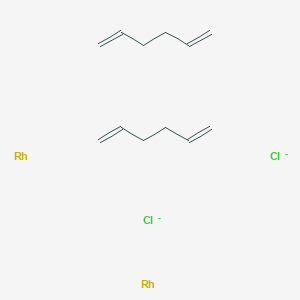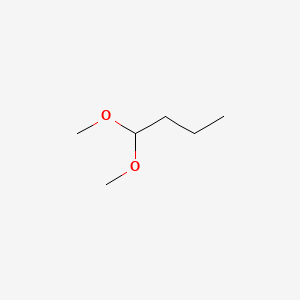
氯(1,5-己二烯)铑(I)二聚体
描述
Chloro(1,5-hexadiene)rhodium(I) dimer, also known as Di-μ-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium, is a compound with the molecular formula C12H20Cl2Rh2 . It is a solid substance that appears as a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular weight of Chloro(1,5-hexadiene)rhodium(I) dimer is 441.00 g/mol . The InChI string representation of its structure is InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 .
Chemical Reactions Analysis
Chloro(1,5-hexadiene)rhodium(I) dimer is a useful catalyst for the reduction of arenes and heterocyclic compounds using CTAB or THS as phase-transfer catalyst . It is also used in the synthesis of other metal ligands for use in catalysis .
Physical And Chemical Properties Analysis
Chloro(1,5-hexadiene)rhodium(I) dimer is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas .
科学研究应用
Chloro(1,5-hexadiene)rhodium(I) dimer: Scientific Research Applications
Catalysis in Organic Synthesis: Chloro(1,5-hexadiene)rhodium(I) dimer is a catalyst used for coupling 1,3-dienes with activated hydrocarbons and for preparing chiral complexes. It facilitates oxygenative addition to terminal alkynes for greener synthesis of esters, amides, and carboxylic acids .
Homogeneous Catalyst Precursor: This compound serves as a precursor to various homogeneous catalysts. It is particularly noted for its ability to asymmetrically hydrogenate certain prochiral alkenes .
Synthesis of Metal Ligands: It is utilized in the synthesis of other metal ligands that are subsequently used in catalysis .
Dehydrogenation of Hydrogen Storage Materials: The dimer acts as a catalyst for the dehydrogenation of hydrogen storage materials such as ammonia-borane, which is crucial for energy storage applications .
Ring-Opening Polymerization: It catalyzes the ring-opening polymerization which is a significant process in creating polymers with specific properties .
Hydrogenation and Transfer Hydrogenation Catalysis: Water-soluble transition metal complexes with chelating N-heterocyclic carbene ligands use this compound in hydrogenation and transfer hydrogenation catalysis .
Synthesis of Rhodium Porphyrin Complexes: The compound is involved in the synthesis and applications of rhodium porphyrin complexes, which have various scientific applications .
8. Conversion of Carbon Monoxide into Methanol U.S. Department of Energy scientists have used Chloro(1,5-hexadiene)rhodium(I) dimer in a cascade reaction strategy to convert carbon monoxide into methanol, showcasing its potential in chemical transformations .
安全和危害
Chloro(1,5-hexadiene)rhodium(I) dimer is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
hexa-1,5-diene;rhodium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHMEFNDAMNKW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2Rh2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(1,5-hexadiene)rhodium(I) dimer | |
CAS RN |
32965-49-4 | |
| Record name | Rhodium, di-mu-chlorobis((1,2,5,6-eta)1,5-hexadiene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032965494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(1,5-hexadiene)rhodium(I) Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Chloro(1,5-hexadiene)rhodium(I) dimer an effective catalyst for the hydrogenation of aromatic compounds like tetralin?
A1: Chloro(1,5-hexadiene)rhodium(I) dimer demonstrates excellent catalytic activity in the hydrogenation of tetralin to cis- and trans-decalin in a biphasic system []. This effectiveness stems from several factors:
- High selectivity: The catalyst primarily targets the aromatic ring of tetralin, leading to the desired decalin isomers with minimal byproduct formation [].
- Mild reaction conditions: The hydrogenation proceeds efficiently under relatively mild conditions, such as dilute alkaline buffer, low surfactant concentration, and moderate temperatures and pressures [].
- Catalyst recyclability: The research demonstrates the catalyst's ability to be reused for at least eight cycles without significant loss of activity, highlighting its stability and potential for cost-effectiveness [].
- Compatibility with complex mixtures: The catalyst's effectiveness persists even in the presence of coal liquids, suggesting its potential application in complex industrial settings [].
Q2: How does the biphasic system contribute to the catalytic activity of Chloro(1,5-hexadiene)rhodium(I) dimer?
A2: The biphasic system, consisting of hexane and an aqueous buffer, plays a crucial role in the catalyst's performance:
- Enhanced catalyst separation: The immiscible nature of the organic (hexane) and aqueous phases allows for easy separation of the catalyst, which resides in the aqueous phase, from the reactants and products in the organic phase [].
- Control of reaction environment: The aqueous phase acts as a reservoir for the catalyst and allows for control over pH and surfactant concentration, which directly impact the reaction rate and selectivity [].
- Facilitated mass transfer: The interface between the two phases acts as a region for efficient mass transfer of reactants (hydrogen and tetralin) from the organic phase to the catalyst in the aqueous phase [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)










